molecular formula C12H12N2O3 B1376669 1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1292636-75-9

1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1376669
CAS RN: 1292636-75-9
M. Wt: 232.23 g/mol
InChI Key: CFHMGMSCMIYRIH-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid (HEPPCA) is a phenylpyrazole carboxylic acid that has been studied for its potential applications in scientific research. HEPPCA is a small molecule that is structurally related to the neurotransmitter serotonin, and has been studied for its potential to modulate serotonergic activity. HEPPCA has been studied for its ability to interact with serotonin receptors, and has been shown to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Structural and Spectral Studies

  • Structural Analysis : Research focused on similar pyrazole carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has provided insights into their structural and spectral properties. These studies involve experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction, which help understand the compound's molecular structure and characteristics (Viveka et al., 2016).

Functionalization and Reaction Studies

  • Chemical Reactions and Derivatives : Studies have explored the functionalization reactions of pyrazole carboxylic acids, leading to the synthesis of various derivatives. These reactions include the conversion of pyrazole carboxylic acids into amides and esters, providing a foundation for understanding the chemical behavior and potential applications of related compounds (Yıldırım & Kandemirli, 2006).

Synthesis and Characterization

  • Synthesis Techniques : Research has been conducted on the synthesis and characterization of pyrazole derivatives, offering methods for preparing similar compounds and understanding their chemical nature. This includes studies on the synthesis processes and the characterization of the synthesized compounds using various spectroscopic techniques (Kasımoğulları & Arslan, 2010).

Optical and Material Applications

  • Optical Nonlinearity and Material Applications : Pyrazole derivatives have been evaluated for their optical nonlinearity, which is crucial for applications in material science, particularly in optical limiting. Studies on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have shown potential in this area, highlighting the relevance of pyrazole carboxylic acids in advanced material applications (Chandrakantha et al., 2013).

Dye and Pigment Development

  • Heterocyclic Dyes : Pyrazole carboxylic acids have been utilized as coupling components in the production of heterocyclic dyes. This research demonstrates the potential of pyrazole derivatives in dye and pigment industries, influencing color properties based on their chemical structure (Tao et al., 2019).

Supramolecular Chemistry

  • Hydrogen Bonding and Framework Structures : Studies on phenyl substituted pyrazole carboxylates have shown complex hydrogen-bonded framework structures. Such research is significant for understanding the supramolecular chemistry of pyrazole derivatives and their potential applications in designing molecular frameworks (Asma et al., 2018).

Medicinal Chemistry

  • Antibacterial Screening : Some pyrazole derivatives have been evaluated for their antibacterial properties, demonstrating the potential of these compounds in medicinal chemistry and drug development (Maqbool et al., 2014).

properties

IUPAC Name

1-(2-hydroxyethyl)-5-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-7-6-14-11(9-4-2-1-3-5-9)10(8-13-14)12(16)17/h1-5,8,15H,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHMGMSCMIYRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxyethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid

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